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Cat. No.: B3326018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Firazorexton, also known as TAK-994, is a potent and selective orally bioavailable small-

molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda

Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic

neurological disorder characterized by excessive daytime sleepiness.[1] As an OX2R agonist,

firazorexton mimics the action of the endogenous neuropeptide orexin-A, a key regulator of

wakefulness. While showing promise in early clinical trials for improving wakefulness and

reducing cataplexy, its development was halted due to instances of drug-induced liver injury.[1]

This document provides a detailed technical guide on the chemical structure, physicochemical

properties, biological activity, and relevant experimental methodologies of firazorexton.

Chemical Structure and Identifiers
Firazorexton is a complex synthetic organic molecule. Its chemical identity is defined by the

following identifiers:
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Identifier Value

IUPAC Name

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-

fluorophenyl]methyl]-1-(2-hydroxy-2-

methylpropanoyl)pyrrolidin-3-

yl]methanesulfonamide[1][4]

SMILES
CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)

(=O)C)O[1][4]

InChI

InChI=1S/C22H25F3N2O4S/c1-

22(2,29)21(28)27-8-7-18(26-

32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-

9-15(23)12-16(24)10-14/h4-6,9-10,12,18-

19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1[1][4]

InChIKey VOSAWOSMGPKQEQ-OALUTQOASA-N[1][4]

CAS Number 2274802-95-6[1][4]

Molecular Formula C22H25F3N2O4S[1][4]

Molecular Weight 470.51 g/mol [1]

Physicochemical Properties
A summary of the known physicochemical properties of firazorexton is presented below. It is

important to note that some of these values are calculated rather than experimentally

determined.
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Property Value Source

Appearance Solid Probechem

Solubility

DMSO: 250 mg/mL (531.34

mM) Acetonitrile: Slightly

Soluble (0.1-1 mg/mL)

InvivoChem, Cayman

Chemical

logP (calculated) 2.9 PubChem

pKa Not publicly available

Melting Point Not publicly available

Boiling Point Not publicly available

Biological Properties and Mechanism of Action
Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold

selectivity against the orexin 1 receptor (OX1R).[2] The OX2R is a G-protein coupled receptor

(GPCR) primarily coupled to the Gq signaling pathway. Activation of OX2R by firazorexton
initiates a cascade of intracellular events, leading to neuronal excitation and promotion of

wakefulness.

Orexin 2 Receptor Signaling Pathway
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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